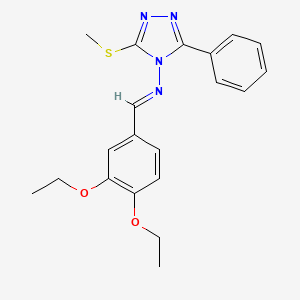

![molecular formula C11H8N6O4 B5554897 [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)

[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound falls into the broader category of oxadiazole derivatives, known for their diverse chemical properties and applications in various fields of chemistry and material science. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds have attracted attention due to their structural diversity and the ease with which they can be synthesized.

Synthesis Analysis

The synthesis of oxadiazole derivatives, including the specific compound mentioned, typically involves the oxidative intramolecular cyclization of amino-pyrimidine diones. For example, 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides, which share a similar core structure, are prepared in high yields through this method using iodosylbenzene diacetate as an oxidant in the presence of lithium hydride (Sako et al., 1998).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime, can be characterized by techniques such as single-crystal X-ray diffraction analysis. These analyses reveal planar molecules with unique intracyclic and exo-cyclic bond lengths and angles, contributing to their stability and reactivity (Ogurtsov et al., 2018).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, including nitric oxide (NO) generation in the presence of thiols under physiological conditions. This reactivity is significant for applications in medicinal chemistry and materials science (Sako et al., 1998).

Physical Properties Analysis

The physical properties, such as thermal stability and crystal density, of oxadiazole derivatives can be studied through detailed crystallographic analysis and thermal behavior studies. These properties are crucial for the development of materials with specific applications in mind, such as high-energy materials (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime and related compounds, such as their ability to form charge-transfer complexes and undergo ring-opening reactions, have been explored in various studies. These properties are essential for understanding the reactivity and potential applications of these compounds (Bailey et al., 1971).

科学的研究の応用

Nitric Oxide Generation and Biochemical Applications

4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides, closely related to the queried compound, have been synthesized and studied for their nitric oxide (NO) generating properties. These compounds, prepared through oxidative intramolecular cyclization, can generate NO and NO-related species in the presence of thiols under physiological conditions, suggesting potential for biochemical applications related to NO signaling or therapeutic use in conditions where NO modulation is beneficial (Sako et al., 1998).

Antitumor and Antimicrobial Activities

Derivatives of pyrazolo[3,4-d]pyrimidine, including those with oxadiazole substituents, have been synthesized and tested for their antimicrobial and antitumor activities. Some compounds showed moderate to outstanding activity against various bacteria and fungi, indicating their potential as lead compounds for the development of new antimicrobial agents. Additionally, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, underlining their relevance in cancer research (El-sayed et al., 2017); (Abdellatif et al., 2014).

Novel Synthetic Routes and Chemical Characterization

Research has also focused on developing novel synthetic routes for the efficient preparation of oxadiazolo[3,4-d]pyridazine trioxides and exploring their chemical structure and properties. These studies provide insights into the chemistry of oxadiazole and pyrimidine derivatives, offering a basis for the design of new compounds with potential high-energy properties or other useful chemical characteristics (Ogurtsov et al., 2018).

Aminative Ring-Opening Reactions

Investigations into the reactivity of [1,2,5]oxadiazolo[3,4-d] pyrimidine 1-oxides have led to the discovery of unprecedented aminative ring-opening reactions. These findings open new avenues for synthesizing 4-aminomethylideneaminofuroxan-5-carboxamide derivatives, expanding the toolkit available for organic synthesis and potentially leading to new drug development pathways (Tannant & Wallace, 1982).

Safety and Hazards

特性

IUPAC Name |

N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O4/c18-17(19)8-3-1-2-7(4-8)5-20-15-10-9-11(13-6-12-10)16-21-14-9/h1-4,6H,5H2,(H,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKNKKDWYCYUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CONC2=NC=NC3=NON=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5785291 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

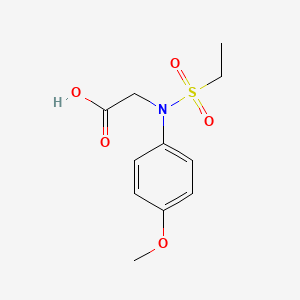

![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)

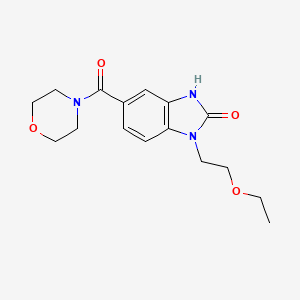

![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)

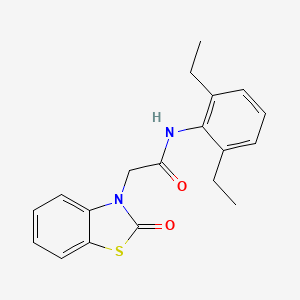

![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)

![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)

![3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5554905.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)